2-(2-Chloro-6-fluorophenyl)nicotinonitrile
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Overview
Description
2-(2-Chloro-6-fluorophenyl)nicotinonitrile is an organic compound with the molecular formula C12H6ClFN2 and a molecular weight of 232.64 g/mol . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a nicotinonitrile moiety. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 2-(2-Chloro-6-fluorophenyl)nicotinonitrile typically involves the reaction of 2-chloro-6-fluorobenzonitrile with a suitable nicotinonitrile derivative under specific reaction conditions . The reaction conditions often include the use of organic solvents such as methanol, ethanol, or chloroform, and may require the presence of a catalyst to facilitate the reaction
Chemical Reactions Analysis
2-(2-Chloro-6-fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds, leading to the formation of more complex structures.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)nicotinonitrile is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets
Comparison with Similar Compounds
2-(2-Chloro-6-fluorophenyl)nicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-6-(trifluoromethyl)nicotinonitrile: This compound has a trifluoromethyl group instead of a fluoro group, which can significantly alter its chemical properties and reactivity.
2-Chloro-6-fluorophenylacetic acid: This compound has a carboxylic acid group instead of a nitrile group, leading to different chemical behavior and applications.
Properties
Molecular Formula |
C12H6ClFN2 |
---|---|
Molecular Weight |
232.64 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-9-4-1-5-10(14)11(9)12-8(7-15)3-2-6-16-12/h1-6H |
InChI Key |
XQCGYGMDYXBQIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC=N2)C#N)F |
Origin of Product |
United States |
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